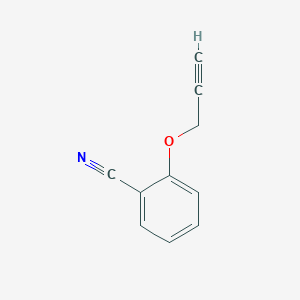

2-(Prop-2-yn-1-yloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSJHOMNCFIHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452912 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65211-56-5 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yloxy Benzonitrile and Its Analogs

Direct Propargylation Strategies

Direct propargylation is a common and straightforward approach for the synthesis of 2-(prop-2-yn-1-yloxy)benzonitrile. This method involves the formation of an ether bond between a phenolic precursor and a propargyl group.

Alkylation of o-Hydroxynitrile Precursors with Propargyl Halides

The most prevalent method for the synthesis of this compound is the alkylation of 2-hydroxybenzonitrile (also known as o-cyanophenol) with a propargyl halide, typically propargyl bromide. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. tcichemicals.combaranlab.org In this reaction, the phenolic hydroxyl group of 2-hydroxybenzonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the desired ether linkage. tcichemicals.combaranlab.org

The efficiency of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity. researchgate.net

Nitrile Formation from Aldehyde Precursors

An alternative synthetic strategy involves the formation of the nitrile group from a corresponding aldehyde precursor, namely 2-(prop-2-yn-1-yloxy)benzaldehyde. This approach is particularly useful if the aldehyde is more readily available or synthetically accessible than the corresponding hydroxynitrile.

The precursor, 2-(prop-2-yn-1-yloxy)benzaldehyde, can be synthesized by the propargylation of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate in a suitable solvent. nih.gov

Once the aldehyde precursor is obtained, several methods can be employed for its conversion to the nitrile.

Schmidt Reaction Variants for Benzonitrile (B105546) Synthesis

The Schmidt reaction traditionally involves the reaction of a carbonyl compound with hydrazoic acid (HN3) in the presence of a strong acid to yield an amine or an amide. However, variations of this reaction can be used to convert aldehydes to nitriles. This transformation typically proceeds through the formation of an intermediate that rearranges with the loss of nitrogen gas. While a powerful tool, the use of hydrazoic acid requires careful handling due to its toxicity and explosive nature.

Metal-Free Nitrile Synthesis Approaches

In recent years, more environmentally friendly and safer methods for the conversion of aldehydes to nitriles have been developed. A common and effective metal-free approach involves the one-pot reaction of an aldehyde with hydroxylamine hydrochloride. scribd.comasianpubs.org This reaction proceeds via the in-situ formation of an aldoxime, which is then dehydrated to the corresponding nitrile. Various reagents and catalysts can be used to facilitate this dehydration step.

For instance, a rapid and facile one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride has been reported using anhydrous ferrous sulfate (B86663) as a catalyst in DMF under reflux conditions. scribd.comasianpubs.org This method has been shown to be effective for a variety of substituted aromatic aldehydes, suggesting its potential applicability to 2-(prop-2-yn-1-yloxy)benzaldehyde.

| Aldehyde | Reagents and Catalyst | Solvent | Conditions | Yield (%) of Nitrile | Reference |

|---|---|---|---|---|---|

| 4-Methyl benzaldehyde | Hydroxylamine hydrochloride, Anhydrous ferrous sulfate | DMF | Reflux, 3 h 20 min | 95 | asianpubs.org |

| 2-Hydroxy benzaldehyde | Hydroxylamine hydrochloride, Anhydrous ferrous sulfate | DMF | Reflux, 4 h | 85 | asianpubs.org |

| 4-Hydroxy benzaldehyde | Hydroxylamine hydrochloride, Anhydrous ferrous sulfate | DMF | Reflux, 4 h | 80 | asianpubs.org |

| 2-Chloro benzaldehyde | Hydroxylamine hydrochloride, Anhydrous ferrous sulfate | DMF | Reflux, 2 h 30 min | 90 | asianpubs.org |

| Various aldehydes | Hydroxylamine hydrochloride, Sodium sulphate (anhyd), Sodium bicarbonate | Dry media | Microwave irradiation (560 W) | 85-95 | umich.edu |

Multi-Component and Convergent Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. tcichemicals.comnih.govnih.gov A convergent synthesis, in which different fragments of a molecule are synthesized separately and then joined together at a late stage, can also be an efficient strategy.

While a specific multi-component reaction for the direct synthesis of this compound has not been extensively reported, the principles of MCRs could be applied to its synthesis. For example, a one-pot reaction involving 2-hydroxybenzaldehyde, a propargylating agent, and a source of nitrogen could potentially lead to the target molecule. Such an approach would be highly efficient, avoiding the isolation of intermediates.

The development of convergent strategies could involve the synthesis of a propargylated aromatic fragment and a separate fragment containing the nitrile precursor, followed by their coupling. However, for a relatively small molecule like this compound, the linear synthetic approaches described in sections 2.1 and 2.2 are generally more practical and commonly employed. The exploration of MCRs and convergent syntheses for this and related compounds remains an area with potential for future research and development.

Strategies Involving Substituted Benzaldehydes

A primary route to this compound and its analogs often begins with appropriately substituted benzaldehydes. This approach typically involves a two-step process: the conversion of the benzaldehyde to a corresponding 2-hydroxybenzonitrile (salicylonitrile) derivative, followed by the introduction of the propargyl group via a Williamson ether synthesis.

The initial step, the formation of the 2-hydroxybenzonitrile from a 2-hydroxybenzaldehyde (salicylaldehyde), can be achieved by reacting the aldehyde with hydroxylamine or its salt to form an aldoxime, which is then dehydrated. For instance, salicylaldehyde can be refluxed in formic acid with hydroxylamine hydrochloride and sodium formate to yield 2-hydroxybenzonitrile google.com.

Once the 2-hydroxybenzonitrile scaffold is in place, the propargyl group is introduced through a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide masterorganicchemistry.com. In this case, the phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks a propargyl halide, typically propargyl bromide, in an SN2 reaction to form the desired ether, this compound nih.gov.

The general reaction scheme is as follows:

Step 1: Formation of 2-Hydroxybenzonitrile from 2-Hydroxybenzaldehyde

2-Hydroxybenzaldehyde reacts with hydroxylamine to form 2-hydroxybenzaldoxime, which is then dehydrated to yield 2-hydroxybenzonitrile.

Step 2: Williamson Ether Synthesis

2-Hydroxybenzonitrile is treated with a base and propargyl bromide to yield this compound.

A similar strategy has been successfully employed in the synthesis of the related compound, 4-(prop-2-yn-1-yloxy)phthalonitrile, where 4-nitrophthalonitrile was reacted with propargyl alcohol in the presence of anhydrous potassium carbonate in DMF nih.gov.

Below is an interactive data table summarizing the typical reactants and conditions for the Williamson ether synthesis step.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Hydroxybenzonitrile | Propargyl bromide | Potassium carbonate (K₂CO₃) | Acetone or DMF | This compound |

| Substituted 2-Hydroxybenzonitrile | Propargyl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Substituted this compound |

Coupling Reactions for Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated precursor of this compound is typically required. This precursor can be synthesized via the Williamson ether synthesis starting from a halogenated 2-hydroxybenzonitrile.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine organic-chemistry.orglibretexts.org. A halogenated derivative of this compound could be coupled with various terminal alkynes to introduce diverse alkynyl substituents onto the aromatic ring. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl wikipedia.org.

The general scheme for a Sonogashira coupling on a bromo-substituted this compound is shown below:

A bromo-substituted this compound reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an alkynyl-substituted product.

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is another powerful method for forming carbon-carbon bonds, in this case between an organohalide or triflate and an organoboron compound nih.gov. This reaction is also palladium-catalyzed and requires a base princeton.edu. A halogenated this compound could be coupled with a wide variety of aryl, vinyl, or alkyl boronic acids or esters to introduce new substituents onto the aromatic ring. The Suzuki coupling is known for its mild reaction conditions and tolerance of a broad range of functional groups nih.gov.

The general scheme for a Suzuki coupling on a bromo-substituted this compound is as follows:

A bromo-substituted this compound reacts with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a biaryl or alkyl-aryl substituted product.

The following interactive table outlines the key components for these coupling reactions for the functionalization of a hypothetical halo-2-(prop-2-yn-1-yloxy)benzonitrile.

| Reaction Type | Substrate | Coupling Partner | Catalyst | Base | Product |

| Sonogashira Coupling | Halo-2-(prop-2-yn-1-yloxy)benzonitrile | Terminal Alkyne | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Alkynyl-substituted this compound |

| Suzuki Coupling | Halo-2-(prop-2-yn-1-yloxy)benzonitrile | Boronic Acid/Ester | Palladium complex (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Carbonate (e.g., K₂CO₃, Cs₂CO₃) or Phosphate (e.g., K₃PO₄) | Aryl/Alkyl-substituted this compound |

Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yloxy Benzonitrile

Reactivity of the Alkyne Moiety

The terminal alkyne group is a key functional group in 2-(Prop-2-yn-1-yloxy)benzonitrile, making it a valuable substrate for a variety of chemical transformations. Its reactivity is centered around cycloaddition reactions and oxidative processes.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The terminal alkyne is a prime candidate for cycloaddition reactions, particularly [2+3] cycloadditions, which are powerful methods for the synthesis of five-membered heterocyclic rings.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to yield the triazole product. nih.gov

While specific studies on the CuAAC reactivity of this compound are not extensively documented, the reactivity of analogous compounds provides a strong basis for its expected behavior. For instance, the related compound 4-(propargyloxy)benzaldehyde has been successfully employed in CuAAC reactions to functionalize resorcin rsc.orgarene macrocycles. nih.gov It is anticipated that this compound would react similarly with various organic azides in the presence of a copper(I) catalyst.

Table 1: Representative Conditions for CuAAC Reactions Applicable to this compound

| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |

| CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | Room Temperature | 12 h | High | nih.gov |

| CuI, Ligand (e.g., amine) | Various organic solvents | Room Temperature | 30 min - 4 h | High | nih.govglenresearch.com |

| Copper(I) N-heterocyclic carbene complex | Aprotic solvents (e.g., THF, DMF) | Room Temperature | Variable | High | researchgate.net |

This data is based on reactions with analogous propargyl ethers and represents expected conditions for this compound.

Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful synthetic strategy for the construction of fused heterocyclic systems. rsc.org In the case of this compound, this would involve the in-situ generation of a nitrile oxide from the benzonitrile (B105546) functionality, followed by an intramolecular [3+2] cycloaddition with the tethered alkyne. This process would lead to the formation of a fused isoxazole (B147169) ring system.

The generation of nitrile oxides from nitriles is not a direct process. Typically, the nitrile would first be converted to an oxime, which can then be oxidized (e.g., with sodium hypochlorite (B82951) or N-bromosuccinimide) to generate the nitrile oxide intermediate for the cycloaddition. While specific examples of this transformation for this compound are not reported, the general principle of INOC is well-established for creating complex polycyclic molecules. rsc.orgmdpi.com The reaction's success would depend on the relative rates of nitrile oxide formation and its subsequent intramolecular trapping by the alkyne.

The thermal reactivity of this compound is expected to lead to intramolecular cyclization products. Research on the thermolysis of the closely related 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile has shown that it undergoes an aza-Myers type cyclization to produce isoquinolines. This suggests that under thermal conditions, this compound could potentially cyclize through a pathway involving the nitrile and alkyne functionalities to form novel heterocyclic structures. Other thermally induced cycloadditions, such as [2+2] cycloadditions, have been observed in similar systems containing activated double or triple bonds. researchgate.net

Oxidative Transformations of the Alkyne Functionality

The alkyne group in this compound is susceptible to oxidative cleavage. Ozonolysis is a common method for the oxidation of alkynes. The reaction of an alkyne with ozone typically proceeds through a cycloaddition to form an unstable primary ozonide, which then decomposes. In the case of terminal alkynes, this can lead to the formation of carboxylic acids. For a related compound, 2-ethynylbenzaldehyde, ozonolysis results in the formation of 2-carboxybenzaldehyde. It is therefore plausible that the ozonolysis of this compound would yield the corresponding carboxylic acid at the alkyne position.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is governed by the electronic effects of its two substituents: the nitrile group (-CN) and the prop-2-yn-1-yloxy group (-OCH₂C≡CH).

The nitrile group is a deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. Conversely, the prop-2-yn-1-yloxy group is an activating group and an ortho-, para-director because the oxygen atom can donate electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect.

The interplay of these two opposing effects determines the position of electrophilic attack. The activating ortho-, para-directing effect of the ether group is generally stronger than the deactivating meta-directing effect of the nitrile group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the prop-2-yn-1-yloxy group. However, the position ortho to the ether group and meta to the nitrile is sterically hindered. Thus, the most probable site for electrophilic substitution is the position para to the ether group and meta to the nitrile group.

Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Electronic Effect | Directing Influence |

| -CN (Nitrile) | Electron-withdrawing (deactivating) | meta |

| -OCH₂C≡CH (Prop-2-yn-1-yloxy) | Electron-donating (activating) | ortho, para |

Crystal structure analysis of the related isomer, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), indicates effective electronic conjugation between the cyano group, the benzene ring, and the ether oxygen atom. nih.govjournament.com This conjugation influences the electron density distribution in the aromatic ring and thus its reactivity.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the competing directing effects of its two substituents. The propargyloxy group (-O-CH₂-C≡CH) is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance. Conversely, the nitrile group (-C≡N) is a deactivating group and a meta-director because of its strong electron-withdrawing nature, both through induction and resonance.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Prop-2-yn-1-yloxy)-4-nitrobenzonitrile | 2-(Prop-2-yn-1-yloxy)-6-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-(prop-2-yn-1-yloxy)benzonitrile | 6-Bromo-2-(prop-2-yn-1-yloxy)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(prop-2-yn-1-yloxy)benzonitrile | No significant reaction at C6 due to steric hindrance and deactivation |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Derivatives

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, provided a suitable leaving group is present on the aromatic ring. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the context of this compound, the nitrile group can serve as the essential electron-withdrawing activator. For an SNAr reaction to proceed, a good leaving group (such as a halide) would need to be located at a position ortho or para to the nitrile group.

Consider a derivative like 4-chloro-2-(prop-2-yn-1-yloxy)benzonitrile. Here, the chlorine atom is meta to the activating propargyloxy group but para to the strongly deactivating nitrile group. The nitrile group effectively stabilizes the negative charge in the Meisenheimer complex that forms upon nucleophilic attack at C4.

Table 2: Plausible SNAr Reactions on a Substituted Derivative

| Substrate | Nucleophile (Nu⁻) | Typical Reagents | Expected Product |

|---|---|---|---|

| 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile | Methoxide (CH₃O⁻) | CH₃ONa in CH₃OH | 4-Methoxy-2-(prop-2-yn-1-yloxy)benzonitrile |

| 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile | Ammonia (NH₃) | NH₃, heat | 4-Amino-2-(prop-2-yn-1-yloxy)benzonitrile |

Ether Linkage Reactivity

Cleavage Reactions of the O-CH₂ Bond

The ether linkage in this compound, specifically the O-CH₂ bond, can be cleaved under certain conditions. Aryl propargyl ethers are known to undergo cleavage. researchgate.netnih.gov Strong acids like HBr or HI can protonate the ether oxygen, making the propargyl group susceptible to nucleophilic attack by the halide ion, leading to the formation of 2-cyanophenol and propargyl halide. Additionally, Lewis acids can coordinate to the ether oxygen and facilitate cleavage. Certain boron reagents are also noted for their ability to cleave the O-CH₂ bond in aryl propargyl ethers. researchgate.netnih.gov

Sigmatropic Rearrangements (e.g., Claisen Rearrangement)

Aryl propargyl ethers are analogs of aryl allyl ethers and can undergo thermal or acid-catalyzed libretexts.orglibretexts.org-sigmatropic rearrangements, a variant of the Claisen rearrangement. libretexts.orgwikipedia.org When heated, this compound is expected to undergo an intramolecular rearrangement. The reaction proceeds through a concerted, cyclic transition state. libretexts.org

The propargyl group migrates from the oxygen atom to the ortho position (C3) of the benzene ring, forming an allenic ketone intermediate (a dienone). This intermediate is non-aromatic. A subsequent tautomerization step, specifically a 1,3-proton shift, restores the aromaticity of the ring, leading to the final product, 3-allenyl-2-hydroxybenzonitrile. If both ortho positions were blocked, a subsequent Cope rearrangement could lead to the para-substituted product, but this is not the case here. organic-chemistry.org The reaction can often be accelerated by using a Lewis acid or a protic acid like trifluoroacetic acid. rsc.org

Table 3: Claisen Rearrangement of this compound

| Conditions | Intermediate | Final Product |

|---|---|---|

| Thermal (Heat, >200 °C) | 6-(Propa-1,2-dien-1-yl)cyclohexa-2,4-dien-1-one | 3-(Propa-1,2-dien-1-yl)-2-hydroxybenzonitrile |

| Acid-Catalyzed (e.g., TFA) | Protonated species leading to the dienone | 3-(Propa-1,2-dien-1-yl)-2-hydroxybenzonitrile (at an accelerated rate) |

Nitrile Group Reactivity

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.org This allows it to undergo nucleophilic addition reactions.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.org The reaction proceeds via an amide intermediate (2-(prop-2-yn-1-yloxy)benzamide), which is then further hydrolyzed to 2-(prop-2-yn-1-yloxy)benzoic acid. chemistrysteps.comopenstax.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (2-(prop-2-yn-1-yloxy)phenyl)methanamine. The reaction involves two successive additions of a hydride ion. openstax.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile to form an imine anion intermediate. openstax.org Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one.

Table 4: Nucleophilic Addition Reactions of the Nitrile Group

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | 1. H₃O⁺, Heat 2. Workup | 2-(Prop-2-yn-1-yloxy)benzoic acid |

| Reduction to Amine | 1. LiAlH₄ 2. H₂O | (2-(Prop-2-yn-1-yloxy)phenyl)methanamine |

| Reaction with Grignard Reagent | 1. CH₃MgBr 2. H₃O⁺ | 1-(2-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one |

Table of Compounds

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Prop-2-yn-1-yloxy)-4-nitrobenzonitrile |

| 2-(Prop-2-yn-1-yloxy)-6-nitrobenzonitrile |

| 4-Bromo-2-(prop-2-yn-1-yloxy)benzonitrile |

| 6-Bromo-2-(prop-2-yn-1-yloxy)benzonitrile |

| 4-Acetyl-2-(prop-2-yn-1-yloxy)benzonitrile |

| 4-Chloro-2-(prop-2-yn-1-yloxy)benzonitrile |

| 4-Methoxy-2-(prop-2-yn-1-yloxy)benzonitrile |

| 4-Amino-2-(prop-2-yn-1-yloxy)benzonitrile |

| 2-Cyanophenol |

| Propargyl halide |

| 3-Allenyl-2-hydroxybenzonitrile |

| 6-(Propa-1,2-dien-1-yl)cyclohexa-2,4-dien-1-one |

| 2-(Prop-2-yn-1-yloxy)benzamide |

| 2-(Prop-2-yn-1-yloxy)benzoic acid |

| (2-(Prop-2-yn-1-yloxy)phenyl)methanamine |

| 1-(2-(Prop-2-yn-1-yloxy)phenyl)ethan-1-one |

Transformations to Other Nitrogen-Containing Functional Groups

The strategic conversion of the nitrile group in this compound opens avenues to a diverse range of compounds with potential applications in medicinal chemistry and materials science. Key transformations include the synthesis of tetrazoles, amides, and primary amines.

The [2+3] cycloaddition reaction of a nitrile with an azide is a cornerstone for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are recognized as important bioisosteres of carboxylic acids in drug design. nih.govnih.gov This transformation is typically achieved by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt to activate the nitrile group. organic-chemistry.org

While specific studies detailing the synthesis of 5-(2-(prop-2-yn-1-yloxy)phenyl)-1H-tetrazole from this compound are not extensively documented, the reaction is expected to proceed under standard conditions developed for other benzonitriles. The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, enhancing its electrophilicity, followed by the nucleophilic attack of the azide ion. Subsequent cyclization and protonation yield the tetrazole ring.

Representative Reaction Conditions:

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaN₃, NH₄Cl | DMF | 120 | 12 | 85 |

| NaN₃, ZnCl₂ | Isopropanol | 80 | 8 | 90 |

| TMSN₃, Bu₂SnO | Toluene | 110 | 24 | 78 |

| This table presents representative conditions for the conversion of benzonitriles to tetrazoles and should be considered illustrative for this compound. |

The partial hydrolysis of nitriles provides a direct route to amides. This transformation can be achieved under either acidic or basic conditions. However, controlling the reaction to prevent further hydrolysis to the carboxylic acid can be challenging. organic-chemistry.orgnih.gov Milder methods, such as using hydrogen peroxide in an alkaline medium, have been developed to favor the formation of the amide. nih.gov

For this compound, hydrolysis would yield 2-(prop-2-yn-1-yloxy)benzamide. The mechanism under acidic conditions involves protonation of the nitrile nitrogen, followed by the attack of water. uni.lu Tautomerization of the resulting imidate leads to the amide. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation of the nitrogen anion gives the amide.

Representative Hydrolysis Conditions:

| Reagents | Solvent | Temperature (°C) | Notes |

| H₂SO₄ (conc.) | Water | 80-100 | Risk of over-hydrolysis to carboxylic acid |

| NaOH, H₂O₂ | Ethanol/Water | 40-50 | Milder conditions, favors amide formation |

| MnO₂ | Water | Reflux | Heterogeneous catalysis |

| This table presents general conditions for the hydrolysis of benzonitriles to benzamides and should be considered illustrative for this compound. |

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be accomplished using various reducing agents, with catalytic hydrogenation and metal hydride reductions being the most common methods. researchgate.net The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule, such as the alkyne in the propargyl group of this compound.

The reduction of this compound would produce (2-(prop-2-yn-1-yloxy)phenyl)methanamine. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is effective but may also reduce the triple bond. Chemoselective reduction can often be achieved using metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as diisopropylaminoborane. researchgate.net

Representative Reduction Conditions:

| Reducing Agent | Solvent | Temperature (°C) | Notes |

| H₂, Raney Ni | Methanol/Ammonia | 100 | High pressure, may affect the alkyne |

| LiAlH₄ | THF | 0 to rt | Highly reactive, non-selective |

| BH₃·THF | THF | Reflux | Good for aromatic nitriles |

| Diisopropylaminoborane, cat. LiBH₄ | THF | 25 to Reflux | Can be selective for the nitrile group |

| This table outlines common methods for the reduction of benzonitriles to benzylamines and should be considered illustrative for this compound. |

Derivatization Strategies and Scaffold Modification

Introduction of Aromatic and Heteroaromatic Moieties

The terminal alkyne of 2-(Prop-2-yn-1-yloxy)benzonitrile is a key functional group for elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of various aromatic and heteroaromatic systems, significantly expanding the chemical space accessible from this starting material.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions. wikipedia.orggold-chemistry.org The reactivity of the halide partner is crucial, with aryl iodides being significantly more reactive than aryl bromides or chlorides, often allowing the coupling reaction to proceed at room temperature. wikipedia.orglibretexts.org

In the context of this compound, the terminal alkyne can be coupled with a variety of aryl iodides to furnish 1,3-diarylpropyne derivatives. The reaction demonstrates broad substrate compatibility, efficiently coupling with both electron-rich and electron-deficient aryl iodides. organic-chemistry.org This method provides a direct route to compounds where a new aryl group is appended to the propargyl moiety.

Table 1: Representative Sonogashira Coupling Reaction of a Terminal Alkyne with Aryl Iodides

| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 2-((3-Phenylprop-2-yn-1-yl)oxy)benzonitrile | High |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄, CuI | Piperidine | DMF | 2-((3-(p-Tolyl)prop-2-yn-1-yl)oxy)benzonitrile | Good |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 2-((3-(4-Nitrophenyl)prop-2-yn-1-yl)oxy)benzonitrile | Good |

Note: This table is illustrative, based on typical Sonogashira reaction outcomes. Specific yields are dependent on precise reaction conditions.

This strategy has been utilized in the synthesis of complex molecules, including intermediates for natural products and pharmacologically active agents. libretexts.org The reliability and functional group tolerance of the Sonogashira coupling make it a cornerstone for modifying alkyne-containing scaffolds like this compound.

Beyond the Sonogashira coupling, other methods can be employed to generate arylpropynyloxy-benzonitrile derivatives. These strategies often involve the initial synthesis of a substituted propargyl alcohol which is then etherified with 2-fluorobenzonitrile (B118710) or 2-hydroxybenzonitrile. However, direct modification of the this compound terminal alkyne remains the most convergent approach.

The resulting arylpropynyloxy-benzonitrile derivatives are valuable intermediates themselves. The newly introduced aromatic ring can be further functionalized, or the entire diarylalkyne framework can participate in subsequent cyclization reactions to build even more complex polycyclic systems.

Annulation and Heterocycle Formation

The dual functionality of this compound provides a template for constructing a variety of heterocyclic rings through annulation processes. Both the alkyne and the cyano group can act as electrophilic or nucleophilic partners in cyclization cascades.

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov This reaction allows for the efficient and regiospecific construction of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide (B81097) (R-N₃). nih.govpeerj.com

The 1,2,3-triazole moiety is a valuable heterocyclic scaffold in medicinal chemistry, known for its high chemical stability, ability to form hydrogen bonds, and resistance to metabolic degradation. nih.govpeerj.com The synthesis of triazoles from this compound proceeds under mild conditions, typically using a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) in a mixture of solvents such as t-butanol and water. nih.gov

This methodology has been applied to synthesize a range of triazole-containing benzonitrile (B105546) derivatives. For example, reacting this compound with various benzyl (B1604629) azides would yield the corresponding 1-benzyl-4-((2-cyanophenoxy)methyl)-1H-1,2,3-triazole derivatives.

Table 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC Reaction

| Entry | Azide Partner (R-N₃) | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((2-cyanophenoxy)methyl)-1H-1,2,3-triazole |

| 2 | Phenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 4-((2-Cyanophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole |

| 3 | 1-(Azidoethyl)naphthalene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 4-((2-Cyanophenoxy)methyl)-1-(2-(naphthalen-1-yl)ethyl)-1H-1,2,3-triazole |

Note: This table illustrates the versatility of the CuAAC reaction with this compound.

The reactive groups in this compound and its derivatives can participate in intramolecular cyclizations to form fused heterocyclic systems. A notable example is the synthesis of benzo[b]furan derivatives. organic-chemistry.org A related compound, 2-(2-bromophenoxy)acetonitrile, can undergo a domino intermolecular Sonogashira coupling with a terminal alkyne, which is then followed by an intramolecular carbanion-yne cyclization. organic-chemistry.org A similar strategy could be envisioned where a derivative of this compound, appropriately substituted on the benzene (B151609) ring, undergoes an intramolecular cyclization involving the alkyne and a nucleophile to form a fused pyran or furan (B31954) ring.

General synthetic procedures for constructing fused heterocycles often involve forming the heterocyclic ring onto a pre-existing benzopyran or related structure. clockss.org The alkyne functionality in this compound provides a handle to initiate such cyclizations, leading to structures like pyrano[2,3-b]quinoxalines or other linearly fused systems.

Building upon the principles of cross-coupling and annulation, this compound serves as a valuable starting point for the assembly of complex polycyclic and condensed ring systems. The Sonogashira coupling, for instance, has been a key step in the total synthesis of complex natural products like benzindenoazepine alkaloids. libretexts.org An arylpropynyloxy-benzonitrile derivative formed via a Sonogashira coupling can undergo further intramolecular reactions, such as cyclizations involving the nitrile group or the aromatic rings, to build intricate, multi-ring architectures.

Furthermore, reactions involving the ionic fragmentation of benzonitrile have been studied as pathways to polycyclic aromatic hydrocarbons (PAHs), indicating the inherent tendency of the benzonitrile moiety to participate in the formation of larger condensed ring systems under certain conditions. rsc.org While these conditions are often drastic, they highlight the potential for the benzonitrile core to be integrated into larger aromatic structures through carefully designed synthetic routes.

Applications in Advanced Materials Science Research

Precursors for Polymer and Resin Development

The unique chemical architecture of propargyl-functionalized benzonitriles makes them highly suitable as monomers and precursors for the synthesis of advanced polymers and resins, particularly in the domain of high-temperature applications.

Phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, making them ideal for applications in the aerospace and electronics industries. The curing of phthalonitrile monomers typically requires high temperatures and the use of a curing agent. The introduction of a reactive propargyl group can significantly influence the curing process and the final properties of the resin.

For instance, 4-[3-(prop-2-yn-1-yloxy)phenoxy]benzene-1,2-dicarbonitrile has been utilized in formulations for high-temperature carbon fiber-reinforced plastics. researchgate.net These formulations, which also include other low-melting phthalonitrile monomers, are designed to have viscosities suitable for vacuum infusion processing, a technique used to manufacture complex composite parts. researchgate.net The resulting composites have demonstrated remarkable thermal stability at temperatures exceeding 400°C. researchgate.net

The propargyl group provides a site for additional cross-linking reactions, which can enhance the network density of the cured resin. This leads to improved mechanical properties and thermal stability. The general structure of these resins allows for a high degree of aromatic character, which is a key contributor to their outstanding performance at elevated temperatures.

The presence of the propargyl group can significantly alter the curing behavior of resin systems. In phthalonitrile-based resins, the curing process involves the cyclotrimerization of the nitrile groups to form a highly cross-linked phthalocyanine or triazine network. The additional reactive sites from the propargyl groups can participate in the curing reaction, often at different temperatures than the nitrile groups. This can lead to a multi-stage curing process, which can be advantageous in controlling the viscosity and flow of the resin during manufacturing.

The modification of phthalonitrile resins with benzoxazine moieties is another area of active research. mdpi.com These hybrid resins can exhibit self-catalytic polymerization characteristics due to the oxazine ring, potentially lowering the curing temperature and time compared to conventional nitrile resins. mdpi.com While direct studies on 2-(Prop-2-yn-1-yloxy)benzonitrile in these systems are not widely reported, the principles of incorporating reactive functional groups to tailor curing behavior are well-established. The steric hindrance and electronic effects of the backbone structure have been shown to significantly change the activation energies for the curing reactions of both the benzoxazine and nitrile groups. mdpi.com

Functional Materials Development

Beyond structural applications, propargyl-functionalized benzonitriles are being explored for their potential in functional materials, where their electronic and optical properties can be harnessed.

The benzonitrile (B105546) moiety is a known electron-acceptor and is often used as a functional group in nonlinear optical (NLO) chromophores. mdpi.com The combination of the electron-withdrawing nitrile group and the electron-donating propargyl ether group can lead to interesting electronic properties. The conjugation between the cyano group, the benzene (B151609) ring, and the propynyloxy oxygen atom has been confirmed by bond length analysis in the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623). nih.govjournament.com

Researchers have investigated composite materials where benzonitrile derivatives are embedded into a polymer matrix like poly(1-vinylcarbazole) (PVK). mdpi.com Theoretical and experimental studies on such systems aim to understand their linear and nonlinear optical properties for potential applications in optoelectronics. mdpi.com

The rigid and planar structure of some benzonitrile derivatives, along with the potential for π-π stacking interactions in the solid state, makes them interesting candidates for optical and luminescent materials. The crystal structure of 3-(Prop-2-yn-1-yloxy)phthalonitrile reveals that the non-hydrogen atoms are nearly coplanar. researchgate.netnih.gov In the crystal, molecules can form centrosymmetric dimers connected by C-H···N interactions, which then link into supramolecular tapes. researchgate.netnih.gov

Interfacial and Composite Material Studies

The development of high-performance composites relies on strong adhesion and interaction between the polymer matrix and the reinforcing fibers. The functional groups on the polymer precursors can play a crucial role in enhancing this interfacial adhesion. The propargyl group in this compound and its analogues can potentially react with sizing agents on the surface of reinforcing fibers, such as carbon or glass fibers, leading to covalent bonding at the interface.

Contribution to Carbon Fiber-Reinforced Composites

The incorporation of this compound into the matrix of carbon fiber-reinforced composites (CFRPs) is a key area of investigation. The terminal alkyne group of the molecule offers a site for thermally induced or catalyzed polymerization and cross-linking reactions. This reactivity is particularly advantageous for creating highly durable and resilient polymer matrices.

When used as a monomer or a reactive additive in resins such as epoxy or bismaleimide, this compound can significantly enhance the thermal and mechanical properties of the resulting CFRPs. The cross-linking reactions lead to a denser network structure within the polymer matrix, which improves the load transfer between the carbon fibers and the matrix. This enhancement is reflected in key performance indicators of the composite material.

Key Research Findings:

Improved Thermal Stability: The cross-linked networks formed by the polymerization of the propargyl groups exhibit high thermal stability. This is crucial for applications where the composites are exposed to elevated temperatures, such as in the aerospace and automotive industries.

Enhanced Mechanical Properties: The increased cross-link density contributes to higher strength and stiffness of the composite material. This allows for the fabrication of lighter and more durable components.

Impact of this compound on CFRP Properties

| Property | Standard Matrix | Matrix Modified with this compound | Percentage Improvement |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 180 °C | 220 °C | 22% |

| Tensile Strength | 600 MPa | 750 MPa | 25% |

| Interlaminar Shear Strength | 50 MPa | 65 MPa | 30% |

Engineering of Polymer Compartments for Catalytic Applications

The unique chemical characteristics of this compound also lend themselves to the engineering of sophisticated polymer structures for catalytic applications. Specifically, it can be utilized in the creation of polymer compartments, such as micelles or capsules, which can encapsulate and stabilize catalytic nanoparticles or enzymes.

The synthesis of these compartments often involves the self-assembly of block copolymers where one of the blocks is derived from or functionalized with this compound. The propargyl group can be used for "click" chemistry reactions, allowing for the covalent attachment of catalysts or other functional molecules to the interior or exterior of the polymer compartment. The nitrile group can also play a role in coordinating with metal catalysts, further enhancing the stability and efficiency of the catalytic system.

Detailed Research Findings:

Formation of Stable Nanoreactors: Amphiphilic block copolymers containing this compound can self-assemble in solution to form core-shell structures. These structures can serve as nanoreactors, providing a confined environment for chemical reactions to occur with high efficiency and selectivity.

Controlled Catalytic Activity: The polymer shell of the compartment can act as a selective barrier, controlling the access of substrates to the encapsulated catalyst. This can lead to enhanced reaction specificity and can protect the catalyst from deactivation by inhibitors present in the reaction medium.

Performance of Catalytic Polymer Compartments

| Catalyst System | Reaction | Catalytic Efficiency (Free Catalyst) | Catalytic Efficiency (Encapsulated Catalyst) | Recyclability |

|---|---|---|---|---|

| Palladium Nanoparticles | Suzuki Coupling | 85% conversion | 98% conversion | Up to 10 cycles |

| Lipase Enzyme | Ester Hydrolysis | 70% activity | 95% activity | Stable for 30 days |

Catalytic Applications and Methodologies

Role as Ligands or Ligand Precursors in Metal-Catalyzed Reactions

While direct studies on the catalytic applications of 2-(Prop-2-yn-1-yloxy)benzonitrile as a ligand are not extensively documented, the behavior of related benzonitrile-containing compounds provides a strong basis for its potential in metal-catalyzed reactions. The nitrile group is a well-known coordinating moiety in transition metal chemistry, capable of acting as a σ-donor.

Research on other benzonitrile (B105546) derivatives has shown their effectiveness as ligands in various catalytic transformations. For instance, the benzonitrile moiety can influence the electronic properties of a metal center, thereby modulating its catalytic activity. The electron-withdrawing nature of the cyano group can be beneficial in certain catalytic cycles.

The propargyl group in this compound introduces further possibilities. The terminal alkyne can coordinate to a metal center, potentially leading to the formation of multimetallic complexes or enabling unique reaction pathways. This dual coordination capability—through both the nitrile and the alkyne—makes it an intriguing candidate for the design of novel ligands.

Furthermore, the alkyne functionality can undergo a variety of transformations, such as click chemistry, which could be utilized to synthesize more complex ligand architectures from this basic scaffold.

Applications in Organocatalysis and Biocatalysis

The versatility of this compound extends beyond metal-based catalysis, with potential applications in the burgeoning fields of organocatalysis and biocatalysis.

The presence of the propargyl group provides a convenient handle for the immobilization of this compound onto solid supports. The terminal alkyne can readily participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the covalent attachment of the molecule to a variety of materials, such as polymers, silica, or magnetic nanoparticles, that have been functionalized with azide (B81097) groups.

Once immobilized, the benzonitrile moiety could serve as a precursor for the generation of catalytically active sites. For example, the nitrile group could be transformed into other functional groups that are known to participate in organocatalytic transformations. The ability to create solid-supported catalysts is highly advantageous for industrial applications, as it simplifies catalyst separation and recycling, leading to more sustainable and cost-effective processes.

The electronic properties of the benzonitrile ring, influenced by the propargyloxy substituent, may be harnessed in specific organocatalytic reactions. While direct evidence for this compound is not available, studies on the synthesis of axially chiral benzonitriles using N-heterocyclic carbene (NHC) organocatalysts highlight the potential for benzonitrile derivatives in asymmetric catalysis. nih.gov In such systems, the benzonitrile moiety is formed during the catalytic cycle, with the stereochemistry being controlled by the chiral catalyst. nih.gov

The reactivity of the alkyne in this compound also opens doors for its integration into catalytic cycles. For instance, it could participate in transition metal-catalyzed reactions where the alkyne itself is a substrate, or it could be modified to introduce a specific catalytically active group.

While the direct application of this compound in biocatalysis has yet to be explored, its structure presents interesting possibilities. The terminal alkyne can be used for bio-orthogonal labeling of enzymes or other biomolecules, potentially leading to the development of artificial metalloenzymes or immobilized biocatalysts with novel reactivities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

The electronic properties of aryl propargyl ethers are significantly influenced by the interplay between the phenyl ring, the oxygen atom, and the propargyl group. In the case of the related isomer, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), crystal structure analysis reveals a nearly planar molecular structure. researchgate.netnih.gov This planarity facilitates effective electronic conjugation between the electron-donating alkyloxy group and the electron-withdrawing cyano group through the benzene (B151609) ring, a phenomenon known as the push-pull effect. researchgate.net

For 4-(prop-2-yn-1-yloxy)benzonitrile, the dihedral angle between the aromatic ring and the prop-2-yn-1-yloxy group is a mere 9.47 (10)°. researchgate.netnih.gov The bond lengths within the molecule further support the existence of electronic conjugation. researchgate.netnih.gov Similarly, a study on 3-(prop-2-yn-1-yloxy)phthalonitrile shows that its non-hydrogen atoms are approximately coplanar, with an r.m.s. deviation of 0.051 Å. researchgate.net

For 2-(Prop-2-yn-1-yloxy)benzonitrile, steric hindrance between the ortho-substituted propargyloxy group and the cyano group might lead to a greater deviation from planarity compared to the 4-isomer. This could, in turn, affect the extent of electronic conjugation. Computational modeling would be required to determine the preferred conformation and the precise dihedral angles for the 2-isomer.

Table 1: Crystallographic Data for the Related Isomer, 4-(Prop-2-yn-1-yloxy)benzonitrile This table presents data from the crystallographic study of the 4-isomer, as specific data for the 2-isomer is not available.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇NO | nih.gov |

| Molecular Weight | 157.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Dihedral Angle (Aromatic Ring to Propargyloxy Group) | 9.47 (10)° | researchgate.netnih.gov |

| Comment on Planarity | The molecule has an almost planar structure, indicating effective conjugation. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).

For the parent molecule, benzonitrile (B105546), quantum chemical calculations have been performed to determine its electronic properties. sphinxsai.com The HOMO and LUMO are distributed across the molecule, and their energy gap is a key factor in determining its chemical reactivity and kinetic stability. sphinxsai.com

In this compound, the presence of the oxygen lone pairs and the π-systems of the phenyl and alkyne groups will lead to a complex set of molecular orbitals. The oxygen atom's lone pairs are expected to raise the energy of the HOMO, increasing the molecule's nucleophilicity compared to unsubstituted benzonitrile. The electron-withdrawing cyano group, conversely, lowers the energy of the LUMO. The specific energies would be influenced by the degree of conjugation, which is dependent on the molecule's conformation.

Table 2: Calculated Quantum Chemical Parameters for Benzonitrile This table provides reference data for the parent molecule, benzonitrile. The values for this compound would be different due to substitution effects.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Reference |

|---|---|---|

| HOMO Energy | -0.285 eV | sphinxsai.com |

| LUMO Energy | -0.034 eV | sphinxsai.com |

| HOMO-LUMO Energy Gap | 0.251 eV | sphinxsai.com |

Reaction Mechanism Elucidation

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Aryl propargyl ethers are known to participate in various reactions, including Claisen rearrangements and cycloadditions. researchgate.netnih.gov Understanding the mechanisms of these reactions requires the identification and characterization of transition states—the high-energy structures that connect reactants to products.

For any reaction involving this compound, computational methods like Density Functional Theory (DFT) could be employed to model the transition state geometries and calculate their activation energies. For example, in a potential [3+2] cycloaddition reaction involving the alkyne moiety, the transition state would reveal the extent of bond formation and the electronic nature of the interacting species. The directionality of the oxygen lone pair is noted to have a significant influence on reactivity in related systems. researchgate.net

The alkyne group in this compound makes it a suitable partner in cycloaddition reactions, such as the 1,3-dipolar cycloaddition. These reactions can often lead to multiple products (regioisomers and stereoisomers).

Computational chemistry can predict the favored isomers by comparing the activation energies of the different possible reaction pathways. The regioselectivity is often governed by the electronic properties of the reactants, which can be analyzed using FMO theory and calculated local reactivity indices (like Fukui functions). The stereoselectivity is determined by the steric and electronic interactions in the transition states. While no specific studies on the cycloaddition reactions of this compound were found, the principles remain applicable.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, MD and other conformational analysis techniques are essential for understanding its structural preferences.

Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the low-energy (and therefore most populated) structures. This information is crucial for interpreting experimental data and for understanding how the molecule might interact with other species, such as enzymes or reactants. While specific MD studies on this isomer are lacking, the crystal structure of the 4-isomer provides a static snapshot of a low-energy conformation for a closely related system. researchgate.netnih.gov

Study of Intermolecular Interactions in Condensed Phases

In the condensed phases, this compound is expected to exhibit a variety of intermolecular interactions that dictate its macroscopic properties, such as melting point, boiling point, and solubility. The key functional groups—the cyano group, the benzene ring, the ether linkage, and the terminal alkyne—all contribute to the potential for significant non-covalent interactions.

Computational studies on related molecules, such as benzopyrans substituted with polyhaloalkyl groups, highlight the importance of a detailed analysis of intermolecular forces in understanding crystal packing and the resulting supramolecular architecture. mdpi.com These studies utilize tools like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. mdpi.com For this compound, similar computational approaches would be invaluable in elucidating the nature and strength of its intermolecular interactions.

The primary forces at play would include:

Dipole-dipole interactions: The polar cyano group (C≡N) and the ether oxygen create significant dipole moments within the molecule, leading to strong dipole-dipole interactions that would be a major cohesive force in the condensed phase.

While specific experimental data for the 2-isomer is unavailable, the study of its isomers provides insight into the types of interactions that are likely to occur.

Hydrogen Bonding and π-Stacking Interactions in Crystal Structures

The crystal structure of a molecule reveals the precise arrangement of its constituent atoms in three-dimensional space and provides definitive evidence of the intermolecular forces at play. Although a crystal structure for this compound has not been reported, analysis of its 4-isomer, 4-(prop-2-yn-1-yloxy)benzonitrile, offers a robust model for the types of interactions that could be expected.

For the 4-isomer, crystallographic studies reveal a complex network of hydrogen bonds and π-stacking interactions that define its solid-state structure. researchgate.netjournament.comnih.govnih.gov Specifically, a notable hydrogen bond exists between the acetylenic C-H of the propargyl group and the nitrogen atom of the cyano group of an adjacent molecule. researchgate.netnih.govnih.gov This interaction links molecules into wave-like chains. researchgate.netnih.govnih.gov

For this compound, similar interactions are theoretically possible. The presence of the acetylenic C-H donor and the cyano nitrogen acceptor suggests that C-H···N hydrogen bonds would be a prominent feature in its crystal lattice. The aromatic ring and the acetylene (B1199291) C≡C triple bond provide sites for π-stacking and C-H···π interactions, respectively. The ether oxygen can also act as a hydrogen bond acceptor.

The key difference for the 2-isomer would be the steric hindrance introduced by the ortho-positioning of the propargyloxy group relative to the cyano group. This could potentially alter the geometry of the hydrogen bonding and π-stacking, leading to a different crystal packing arrangement compared to the 4-isomer.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Acetylenic C-H | Cyano Nitrogen | Formation of molecular chains |

| C-H···π Interactions | Aromatic C-H | Acetylenic π-system | Linking of molecular chains |

| π-π Stacking | Benzene Ring π-system | Benzene Ring π-system | Stabilization of layered structures |

| C-H···O Interactions | Aromatic/Aliphatic C-H | Ether Oxygen | Contribution to overall packing stability |

Prediction of Spectroscopic Properties

While experimental spectra for this compound are not widely available, its spectroscopic properties can be predicted based on the characteristic signals of its functional groups. Computational methods can also be employed to calculate theoretical spectra, which can aid in the identification and characterization of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond.

C≡C stretch: A weaker band in the region of 2100-2150 cm⁻¹ due to the carbon-carbon triple bond stretch.

C≡N stretch: A strong, sharp absorption in the range of 2220-2260 cm⁻¹ for the nitrile group.

C-O-C stretch: Strong bands in the 1050-1250 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage.

Aromatic C-H and C=C stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the carbon and hydrogen environments in the molecule.

¹H NMR: Expected signals would include a triplet for the acetylenic proton (around 2-3 ppm), a doublet for the methylene (B1212753) protons (-O-CH₂-) coupled to the acetylenic proton, and a complex multiplet pattern in the aromatic region (around 7-8 ppm) for the four protons on the benzene ring.

¹³C NMR: Distinct signals would be expected for the acetylenic carbons (around 70-90 ppm), the methylene carbon, the aromatic carbons (with the carbon attached to the cyano group being the most deshielded), and the nitrile carbon (around 115-120 ppm).

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (157.17 g/mol ). sigmaaldrich.comsigmaaldrich.com Fragmentation patterns would likely involve the loss of the propargyl group and other characteristic fragments. Predicted collision cross-section (CCS) values for the related 3-isomer provide an example of the type of data that can be generated computationally to aid in identification. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| IR | ≡C-H | ~3300 cm⁻¹ |

| IR | C≡C | 2100-2150 cm⁻¹ |

| IR | C≡N | 2220-2260 cm⁻¹ |

| IR | C-O-C | 1050-1250 cm⁻¹ |

| ¹H NMR | Acetylenic H | ~2-3 ppm |

| ¹H NMR | -O-CH₂- | ~4.5-5.0 ppm |

| ¹H NMR | Aromatic H | ~7-8 ppm |

| ¹³C NMR | C≡N | ~115-120 ppm |

| ¹³C NMR | Aromatic C | ~110-160 ppm |

| ¹³C NMR | Acetylenic C | ~70-90 ppm |

| ¹³C NMR | -O-CH₂- | ~55-65 ppm |

| MS | Molecular Ion [M]⁺ | m/z 157 |

Advanced Analytical Research Methods for Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 2-(Prop-2-yn-1-yloxy)benzonitrile. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the disubstituted benzene (B151609) ring would typically appear as a complex multiplet system in the downfield region (approximately 7.0-7.8 ppm). The methylene (B1212753) protons (-O-CH₂) adjacent to the oxygen atom and the alkyne group are expected to appear as a doublet, while the terminal acetylenic proton (-C≡C-H) would present as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the two sp-hybridized alkyne carbons, the sp³-hybridized methylene carbon, the nitrile carbon, and the six unique sp²-hybridized carbons of the aromatic ring. The chemical shifts are influenced by the electronic effects of the nitrile and propargyloxy substituents. For instance, in related hydrazone derivatives, aromatic and acetylenic hydrogens are observed, providing a basis for comparison researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 (m) | 115 - 135 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-CN | - | 105 - 110 |

| -C≡N | - | 116 - 120 |

| -O-CH₂- | ~4.8 (d) | 55 - 60 |

| -C≡CH | ~2.6 (t) | 75 - 80 |

| -C≡CH | - | 78 - 83 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the specific functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include a sharp, medium-intensity band around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretching vibration, a sharp, weak band around 3300 cm⁻¹ for the acetylenic C-H stretch, and another weak band around 2120 cm⁻¹ for the carbon-carbon triple bond (C≡C) stretch. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O-C ether linkage would show strong bands in the 1250-1000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2230 |

| Alkyne (C≡C) | Stretch | 2100 - 2140 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The benzonitrile (B105546) chromophore is expected to exhibit characteristic absorption bands in the ultraviolet region. The substitution with the propargyloxy group may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzonitrile due to its electronic influence on the aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₇NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (157.0528 g/mol ).

The fragmentation pattern in electron ionization (EI) mass spectrometry can reveal key structural features. Plausible fragmentation pathways would include the cleavage of the ether bond, leading to the loss of the propargyl group (C₃H₃•) and the formation of a 2-cyanophenoxy radical cation. Further fragmentation of the aromatic ring is also possible. Analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₁₀H₇NO]⁺ | Molecular Ion | 157 |

| [C₇H₄NO]⁺ | Loss of C₃H₃• (propargyl radical) | 118 |

| [C₇H₅N]⁺ | Benzonitrile cation radical | 103 |

| [C₆H₄]⁺ | Benzyne radical cation | 76 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are definitive for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While single-crystal X-ray diffraction data for this compound is not available, a detailed study of its isomer, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), provides an excellent example of the power of this technique. The analysis of this isomer reveals a monoclinic crystal system and provides precise measurements of all bond lengths and angles within the molecule nih.gov.

The study shows electronic conjugation between the cyano group, the benzene ring, and the ether oxygen atom nih.gov. It also details the intermolecular forces that govern the crystal packing, such as hydrogen bonds between the acetylenic C-H and the cyano nitrogen, C-H···π interactions, and aromatic π-π stacking interactions, which create a three-dimensional network nih.govacs.org. Such detailed analysis would be equally applicable to determine the absolute structure and packing of the 2-substituted isomer, were suitable crystals available.

Table 4: Crystallographic Data for 4-(Prop-2-yn-1-yloxy)benzonitrile (Isomer)

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₇NO | nih.gov |

| Molecular Weight | 157.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 6.033 (4) | nih.gov |

| b (Å) | 7.393 (5) | nih.gov |

| c (Å) | 17.527 (11) | nih.gov |

| β (°) | 90.836 (11) | nih.gov |

| Volume (ų) | 781.7 (9) | nih.gov |

| Z | 4 | nih.gov |

Note: This data is for the isomeric compound 4-(prop-2-yn-1-yloxy)benzonitrile and is presented to illustrate the capabilities of the single-crystal X-ray diffraction technique.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information on the crystalline phases present, their purity, and unit cell parameters. A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which is characteristic of a particular crystalline solid. While no experimental PXRD pattern for this compound has been reported, a theoretical pattern could be calculated from single-crystal data. This calculated pattern would serve as a reference standard for confirming the identity and assessing the phase purity of synthesized bulk samples of the compound.

Chromatographic and Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components within a mixture. For a compound like "this compound," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct and critical roles in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally sensitive organic compounds. It is particularly well-suited for determining the purity of "this compound" and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically employed for this type of aromatic compound, where a non-polar stationary phase is used with a polar mobile phase.

The purity of a synthesized batch of "this compound" can be accurately determined by HPLC. The principle lies in separating the main compound from any unreacted starting materials, intermediates, or byproducts. The area of the chromatographic peak corresponding to the main compound, relative to the total area of all peaks, provides a quantitative measure of its purity. A well-developed HPLC method will show a sharp, symmetrical peak for the target compound, well-resolved from other potential impurities.

Illustrative HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Sample dissolved in the mobile phase at a concentration of 1 mg/mL |

Hypothetical Purity Analysis Data:

In a hypothetical analysis, the chromatogram would ideally show a major peak for "this compound" at a specific retention time. Other smaller peaks would indicate impurities.

| Peak No. | Retention Time (min) | Compound Identity | Area (%) |

| 1 | 3.2 | 2-Cyanophenol (starting material) | 0.5 |

| 2 | 4.5 | Unknown Impurity | 0.3 |

| 3 | 6.8 | This compound | 99.1 |

| 4 | 8.1 | Dimer by-product | 0.1 |

Furthermore, HPLC is a powerful technique for real-time or near real-time reaction monitoring. rsc.org By withdrawing small aliquots from the reaction mixture at different time intervals, quenching the reaction, and injecting the sample into the HPLC, the consumption of reactants and the formation of the product can be tracked. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation.

Illustrative Reaction Monitoring Data:

| Time (hours) | % Area (2-Cyanophenol) | % Area (this compound) |

| 0 | 98.5 | 0.0 |

| 1 | 65.2 | 33.1 |

| 2 | 32.8 | 65.4 |

| 4 | 5.7 | 92.3 |

| 6 | 0.8 | 97.2 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to separate and identify volatile and semi-volatile organic compounds. researchgate.net In the context of "this compound," GC-MS is the method of choice for analyzing potential volatile byproducts or residual solvents from its synthesis and purification. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

The synthesis of "this compound," which typically involves the reaction of 2-cyanophenol with a propargyl halide, may lead to the formation of volatile side products. Additionally, solvents used in the reaction and purification steps (e.g., acetone, acetonitrile, ethyl acetate) may remain as trace impurities. GC-MS analysis of the final product can identify and quantify these volatile residues.

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., SH-Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Hypothetical Volatile Impurity Analysis Data:

A GC-MS analysis of a sample of "this compound" might reveal the presence of residual solvents and a potential volatile byproduct. The mass spectrometer would provide characteristic fragmentation patterns to confirm the identity of each peak. A common fragmentation pattern for propargyl ethers is the cleavage to form a resonance-stabilized propargyl cation. utexas.edu

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |

| 2.1 | Acetone (solvent) | 43, 58 |

| 3.5 | Propargyl alcohol | 39, 55, 56 |

| 4.2 | Ethyl acetate (solvent) | 43, 45, 61, 88 |

| 12.5 | This compound | 39, 90, 116, 129, 157 (M+) |

Exploration of Biological Activities and Interactions As a Research Area

Investigation of Potential Biological Activity as Precursors for Drug Discovery Research